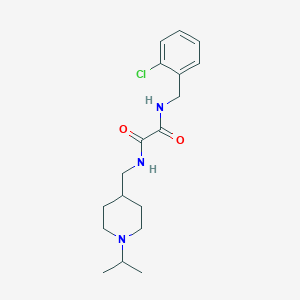![molecular formula C12H14F3NO2S B2520006 4-[3-(Trifluoromethyl)benzyl]-1lambda~6~,4-thiazinane-1,1-dione CAS No. 478040-90-3](/img/structure/B2520006.png)
4-[3-(Trifluoromethyl)benzyl]-1lambda~6~,4-thiazinane-1,1-dione
説明
The compound "4-[3-(Trifluoromethyl)benzyl]-1lambda~6~,4-thiazinane-1,1-dione" is a derivative of thiazinane dione, which is a class of compounds that have been the subject of various synthetic studies due to their potential biological activities and applications in medicinal chemistry. The papers provided discuss several related compounds and their synthesis, molecular structures, and chemical properties, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of related benzylic derivatives of triazine diones has been reported using reactions with benzyl bromide and potassium carbonate in dry acetone, catalyzed by 18-crown-6-ether, leading to good yields of the desired compounds . Another study describes the synthesis of novel thiazino isoindolinones through a one-step reaction involving nucleophilic substitution, ring opening, and intramolecular cyclization . Additionally, the synthesis of benzo[1,4]thiazin-3-one derivatives has been achieved using 1,5-difluoro-2,4-dinitrobenzene with urea-hydrogen peroxide as an oxidant and microwave assistance or inorganic base for intramolecular cyclization . These methods provide a foundation for the synthesis of the compound of interest.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including 1H and 13C NMR, MS, IR, and X-ray crystallography . For instance, the crystal structure of a dibenzyl triazine dione derivative was determined, revealing intermolecular interactions and the dihedral angle between benzene rings . These techniques are essential for confirming the molecular structure of the compound "4-[3-(Trifluoromethyl)benzyl]-1lambda~6~,4-thiazinane-1,1-dione".
Chemical Reactions Analysis
The papers discuss the reactivity of similar compounds, such as the transformation of triazine diones to fused triazine systems , and the unexpected formation of a benzofuranylidene derivative through condensation reactions . These studies highlight the potential for diverse chemical reactions involving thiazinane dione derivatives, which could be applicable to the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been explored, including their crystallization behavior, density, and intermolecular interactions . The synthesis approach also impacts the physical properties, as seen in the development of novel tricycles based on benzo[1,4]thiazin-3-one derivatives . Understanding these properties is crucial for the practical application and further development of "4-[3-(Trifluoromethyl)benzyl]-1lambda~6~,4-thiazinane-1,1-dione".
科学的研究の応用
Degradation and Stability Studies
Nitisinone, a compound with a trifluoromethyl group and involved in similar research contexts, has been extensively studied for its stability under different conditions. This research is crucial for understanding the environmental impact and degradation pathways of such compounds. A study by Barchańska et al. (2019) employed liquid chromatography coupled with mass spectrometry (LC-MS/MS) to explore the stability of nitisinone, identifying major degradation products and their stability. This research contributes to a better understanding of the environmental and medical implications of using compounds with trifluoromethyl groups (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).
Medicinal Chemistry and Drug Design
The thiazolidinedione (TZD) scaffold, similar to the thiazinane ring in the compound , is extensively explored in medicinal chemistry. Verma, Yadav, and Thareja (2019) reviewed the journey of TZDs as PTP 1B inhibitors, highlighting structural modifications to optimize these compounds for therapeutic uses. This review provides valuable insights into the design and synthesis of molecules for specific therapeutic targets, emphasizing the importance of structural features in medicinal chemistry (Verma, Yadav, & Thareja, 2019).
Heterocyclic Compounds in Medicinal Chemistry
Triazine and related heterocyclic compounds have shown a wide spectrum of biological activities, including antifungal, anticancer, and anti-inflammatory effects. These compounds, with structural motifs similar to the compound of interest, serve as a foundation for developing future drugs. The review by Verma, Sinha, and Bansal (2019) emphasizes the pharmacological importance of such heterocyclic nuclei, suggesting a promising avenue for research into compounds like 4-[3-(Trifluoromethyl)benzyl]-1λ⁶,4-thiazinane-1,1-dione (Verma, Sinha, & Bansal, 2019).
Supramolecular Chemistry and Nanotechnology
Benzene-1,3,5-tricarboxamide derivatives, while structurally distinct, share the principle of utilizing supramolecular self-assembly for applications ranging from nanotechnology to polymer processing. Cantekin, de Greef, and Palmans (2012) reviewed the use of these compounds, highlighting the importance of understanding self-assembly behaviors for developing new materials. Such research could inspire studies on the self-assembly properties of 4-[3-(Trifluoromethyl)benzyl]-1λ⁶,4-thiazinane-1,1-dione for similar applications (Cantekin, de Greef, & Palmans, 2012).
将来の方向性
特性
IUPAC Name |
4-[[3-(trifluoromethyl)phenyl]methyl]-1,4-thiazinane 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2S/c13-12(14,15)11-3-1-2-10(8-11)9-16-4-6-19(17,18)7-5-16/h1-3,8H,4-7,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNWVCXDCNICCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CC2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101333142 | |
| Record name | 4-[[3-(trifluoromethyl)phenyl]methyl]-1,4-thiazinane 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101333142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24822238 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-[3-(Trifluoromethyl)benzyl]-1lambda~6~,4-thiazinane-1,1-dione | |
CAS RN |
478040-90-3 | |
| Record name | 4-[[3-(trifluoromethyl)phenyl]methyl]-1,4-thiazinane 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101333142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



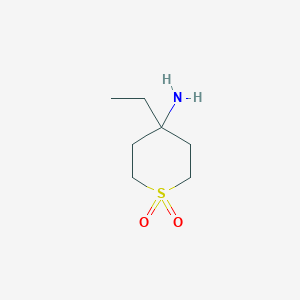

![4-chloro-N-({4-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2519927.png)
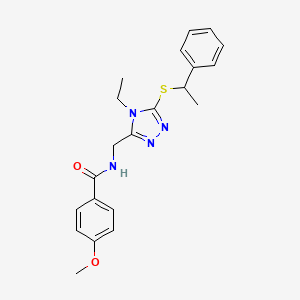
![3-(4-Chlorophenyl)-2-methyl-7-(4-methylpiperazin-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2519930.png)
![6,7-Dimethyl-3-[2-oxo-2-(3-pyridin-4-yloxyazetidin-1-yl)ethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2519933.png)

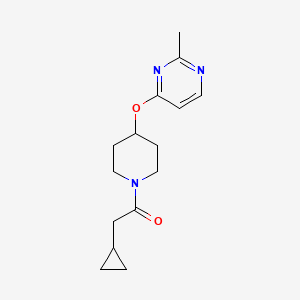
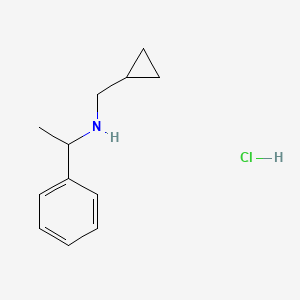


![N-(6-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2519940.png)
